![molecular formula C10H5FO4 B2366357 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid CAS No. 1540476-86-5](/img/structure/B2366357.png)
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C10H5FO4 . It has a molecular weight of 208.15 . The IUPAC name for this compound is 5-fluoro-2-oxo-2H-chromene-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is 1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) . The compound’s structure was optimized, and vibrational frequencies and other chemical parameters were obtained using the B3LYP method with a 6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 385.5±42.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 66.9±3.0 kJ/mol . The flash point is 187.0±27.9 °C . The index of refraction is 1.614 . The molar refractivity is 45.9±0.3 cm3 . The compound has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
- Researchers have synthesized coumarin-based fluorescence probes using derivatives of 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid. These probes serve as novel chemosensors, capable of detecting specific analytes or ions through fluorescence changes . The compound’s fluorescent properties make it valuable for designing molecular sensors.
- The chromene scaffold in this compound has potential as a pharmacophore. Researchers explore its derivatives for drug development, especially in the context of anti-inflammatory, antimicrobial, or anticancer agents. Modifications to the carboxylic acid group can enhance bioactivity .
- Some studies suggest that 5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid derivatives exhibit antioxidant properties. These compounds may scavenge free radicals and protect cells from oxidative stress .
- The carboxylic acid group allows for coordination with metal ions. Researchers investigate its potential as a ligand in metal complexes for catalysis, sensing, or other applications .
- Scientists study the photophysical behavior of this compound, including its absorption and emission spectra. Understanding its electronic transitions aids in designing new materials for optoelectronics or light-emitting devices .
- The chromene core can be incorporated into polymers or materials. Researchers explore its use in organic semiconductors, photovoltaics, or luminescent materials .
Fluorescent Probes and Sensors
Medicinal Chemistry
Antioxidant Activity
Metal Coordination Complexes
Photophysical Studies
Materials Science
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
5-fluoro-2-oxochromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-7-2-1-3-8-5(7)4-6(9(12)13)10(14)15-8/h1-4H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZUCKRTSSTRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=O)O2)C(=O)O)C(=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-oxo-2H-chromene-3-carboxylic acid |
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